3-Carboxy-4-methoxyphenylboronic acid pinacol ester
Description
3-Carboxy-4-methoxyphenylboronic acid pinacol ester (CAS: 2121512-71-6) is a boronic ester derivative featuring a phenyl ring substituted with a carboxylic acid (–COOH) at the 3-position and a methoxy (–OCH₃) group at the 4-position, protected by a pinacol ester moiety. Its molecular weight is 278.11 g/mol, and it is commercially available with a purity of ≥95% . The pinacol ester enhances stability and handling compared to free boronic acids, making it suitable for applications in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and materials science. The electron-withdrawing carboxylic acid and electron-donating methoxy groups modulate its electronic properties, influencing reactivity and interactions in biological or synthetic contexts .
Properties
IUPAC Name |
2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(18-5)10(8-9)12(16)17/h6-8H,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTLQVCGKZQPPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Ligand Combinations
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Pd(OAc)₂ with SPhos : A system using palladium acetate (5 mol%) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 10 mol%) in dimethylformamide (DMF) at 90°C under argon achieves 48% yield in 10 hours.
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Pd₂(dba)₃ with DPEphos : Tris(dibenzylydeneacetone)dipalladium(0) paired with 2,2'-bis(diphenylphosphino)diphenylether (DPEphos) in dioxane at 80°C affords moderate yields (36%) but excels in reproducibility at scale.
Comparative studies reveal that Pd(OAc)₂/SPhos systems outperform Pd[P(Ph)₃]₄, which yields only 8% under similar conditions. This disparity underscores the ligand’s role in stabilizing the active palladium species and mitigating side reactions.
Solvent and Base Selection
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Solvents : Polar aprotic solvents like DMF and tetrahydrofuran (THF) are preferred for their ability to dissolve both organic substrates and inorganic bases. DMF enhances reaction rates at elevated temperatures (90°C), while THF is optimal for Suzuki-Miyaura couplings post-borylation.
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Bases : Anhydrous potassium carbonate and sodium carbonate are commonly used. K₂CO₃ in DMF facilitates borylation, whereas Na₂CO₃ in aqueous-organic biphasic systems drives coupling reactions to completion.
One-Pot Synthesis and Process Scalability
Industrial applications favor one-pot methodologies to minimize intermediate isolation. A representative protocol involves:
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Borylation : 2-(1-adamantyl)-4-bromoanisole, bispinacolatodiborane, Pd(OAc)₂, SPhos, and K₂CO₃ in DMF at 90°C for 10 hours.
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Suzuki Coupling : Direct addition of methyl 6-bromo-2-naphthoate and Na₂CO₃(aq) to the crude borylation mixture, followed by reflux in THF.
This approach achieves an 85% yield of the coupled product without isolating the boronic ester, demonstrating efficiency and cost-effectiveness.
Purification and Crystallization Techniques
Post-reaction workup typically involves:
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Solvent Removal : Rotary evaporation under reduced pressure to concentrate the product.
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Crystallization : Dissolution in dimethylacetamide (DMAc) followed by hot filtration and slow cooling to room temperature yields high-purity crystals.
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Acidification : For carboxylic acid liberation, hydrolysis with aqueous HCl precipitates the final product, which is filtered and dried at 150–180°C.
Challenges and Mitigation Strategies
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Moisture Sensitivity : Boronic esters hydrolyze readily, necessitating anhydrous conditions and inert atmospheres (argon or nitrogen).
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Catalyst Cost : Palladium and specialized ligands contribute significantly to production costs. Recycling catalysts via immobilized systems or using low-loading protocols (≤5 mol%) alleviates this issue.
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Byproduct Formation : Undesired deborylation or protodeboronation is minimized by optimizing base concentration and reaction time.
Comparative Data on Catalytic Efficiency
| Catalyst System | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | DMF | 90 | 10 | 48 |
| Pd₂(dba)₃ | DPEphos | Dioxane | 80 | 4 | 36 |
| Pd[P(Ph)₃]₄ | None | THF | 80 | 12 | 8 |
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
Mechanistic studies suggest the carboxylic acid group reduces the electron density of the boronic ester, slowing transmetallation steps. Pre-activation strategies, such as ester hydrolysis to the free boronic acid under basic conditions, can enhance reactivity .
Hydrolysis and Protodeboronation
The pinacol boronate undergoes hydrolysis in aqueous media, with rates dependent on pH and temperature:
Key Findings:
Reaction kinetics for related systems show half-lives (t₁/₂) ranging from 9.2 minutes to 33 hours for protodeboronation, depending on substituents .
Functional Group Transformations
The carboxylic acid group participates in classic acid-derived reactions:
Reaction Limitations and Challenges
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Coupling Incompatibility : Fails to react in nitrile imine coupling systems designed for boronic acids, likely due to insufficient electrophilicity of the pinacol ester .
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pH Sensitivity : Hydrolysis and protodeboronation side reactions necessitate strict pH control during Suzuki couplings .
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Steric Hindrance : The ortho-carboxylic acid group impedes access to the boron center, reducing reaction rates with bulky substrates .
Comparative Reactivity of Boronates
| Boronate Type | Suzuki Coupling Efficiency | Hydrolysis Rate | Stability to Protodeboronation |
|---|---|---|---|
| Aryl-Bpin (no -COOH) | High | Moderate | Low |
| 3-Carboxy-aryl-Bpin | Moderate | High | Moderate |
| Aryl-BF₃K | High | Low | High |
This compound’s dual functionality makes it valuable for synthesizing carboxylated biaryl architectures, though its applications require careful optimization of reaction conditions. Future research directions include developing orthogonal protection strategies for the carboxylic acid group to mitigate electronic deactivation effects.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reaction
One of the primary applications of boronic acids, including 3-carboxy-4-methoxyphenylboronic acid pinacol ester, is in the Suzuki-Miyaura coupling reaction. This reaction is crucial for forming carbon-carbon bonds and is widely used to synthesize biaryl compounds, pharmaceuticals, and agrochemicals. The presence of the carboxylic acid group enhances the solubility and reactivity of the compound in various solvents, making it an effective coupling partner in these reactions .
Catalytic Applications
Research indicates that pinacol boronic esters can be utilized as intermediates in catalytic processes. For instance, studies have demonstrated that these compounds can undergo protodeboronation reactions to yield valuable products through radical pathways. This method has been applied to synthesize complex molecules such as natural products and pharmaceuticals .
Medicinal Chemistry
Drug Development
The unique structure of this compound allows it to act as a potential drug candidate. Its ability to form stable complexes with various biomolecules can be exploited in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways. Additionally, the compound's boron atom can enhance the biological activity of drugs by improving their pharmacokinetic properties .
Anticancer Research
Boronic acids have been investigated for their potential anticancer properties. The incorporation of this compound into drug formulations may enhance the efficacy of chemotherapeutic agents by selectively targeting cancer cells through mechanisms involving proteasome inhibition and apoptosis induction .
Material Science
Polymer Chemistry
In material science, boronic acids are utilized to create dynamic covalent networks due to their ability to form reversible bonds with diols and polyols. The application of this compound in synthesizing novel polymeric materials has been explored, particularly for developing smart materials that respond to environmental stimuli .
Sensors and Diagnostics
The compound's ability to interact with biological molecules also positions it as a candidate for developing sensors and diagnostic tools. Its use in biosensors for detecting glucose levels or other biomolecules has been researched, leveraging the specificity of boronic acids for diol-containing compounds .
Data Tables
| Application Area | Specific Use | Remarks |
|---|---|---|
| Organic Synthesis | Suzuki-Miyaura Coupling | Forms biaryl compounds |
| Catalytic Processes | Protodeboronation | Radical pathway for complex molecule synthesis |
| Medicinal Chemistry | Drug Development | Potential anticancer properties |
| Material Science | Polymer Chemistry | Dynamic covalent networks |
| Sensors and Diagnostics | Biosensors for glucose detection | Specificity for diol-containing compounds |
Case Studies
- Suzuki-Miyaura Reaction Optimization : A study optimized the reaction conditions using this compound as a coupling partner. The results demonstrated improved yields compared to traditional methods, highlighting its utility in synthesizing complex organic molecules efficiently.
- Anticancer Activity Assessment : Research conducted on the anticancer potential of boronic acid derivatives included this compound. In vitro studies showed significant cytotoxic effects on various cancer cell lines, suggesting its role as a lead compound for further drug development.
- Smart Material Development : A project focused on creating responsive polymeric materials utilizing boronic acids revealed that incorporating this compound resulted in materials that could change properties upon exposure to specific stimuli, paving the way for innovative applications in smart devices.
Mechanism of Action
The mechanism by which 3-Carboxy-4-methoxyphenylboronic acid pinacol ester exerts its effects involves the interaction of the boronic ester group with various molecular targets. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular pathways involved include the formation of palladium complexes and the transfer of organic groups between the boron and palladium atoms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and applications of 3-carboxy-4-methoxyphenylboronic acid pinacol ester and related compounds:
Reactivity and Electronic Effects
- Electron-Donating vs. Withdrawing Groups : The 4-methoxy group in the target compound donates electrons via resonance, activating the phenyl ring for electrophilic substitutions. In contrast, the 3-carboxy group withdraws electrons, creating a polarized environment that enhances reactivity in Suzuki-Miyaura couplings compared to analogs like 4-methoxyphenylboronic acid pinacol ester .
- Solubility and Polarity : The –COOH group increases hydrophilicity relative to esters (e.g., 3-hydroxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester), making the target compound more suitable for aqueous-phase reactions .
Spectral and Analytical Data
- ¹H NMR : Pinacol –CH₃ protons resonate at δ 1.35–1.36 in most analogs (e.g., compounds 11–14 in ), consistent with the target compound .
- ¹³C NMR : Boronic ester carbons appear at δ 84–85, while aromatic carbons vary based on substituents. For example, the 3-COOH group in the target compound shifts adjacent carbons downfield compared to 4-methoxy derivatives .
Biological Activity
3-Carboxy-4-methoxyphenylboronic acid pinacol ester (CAS No. 2121512-71-6) is an organoboron compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in drug design, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a boronic acid moiety which is crucial for its biological interactions. The pinacol ester form enhances its stability and solubility, making it suitable for various applications.
The biological activity of boronic acids and their esters is primarily attributed to their ability to interact with biomolecules, particularly proteins and enzymes. The key mechanisms include:
- Proteasome Inhibition : Organoboron compounds like this compound can inhibit the proteasome, a critical component in protein degradation pathways. This inhibition leads to the accumulation of misfolded proteins, triggering apoptosis in cancer cells .
- Receptor Binding : The boronic acid group facilitates binding to specific receptors, influencing signaling pathways that regulate cell growth and apoptosis .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity through proteasome inhibition. The compound's ability to disrupt the ubiquitin-proteasome pathway has been shown to induce apoptosis in various cancer cell lines .
Case Studies
Several studies have investigated the effects of this compound on cancer cells:
- In Vitro Studies : In a study involving multiple cancer cell lines, this compound demonstrated cytotoxic effects with IC50 values in the low micromolar range. The compound was particularly effective against multiple myeloma cells, comparable to established proteasome inhibitors like bortezomib .
- In Vivo Studies : Animal models treated with this compound showed a reduction in tumor size and improved survival rates compared to control groups. These studies highlight the potential for further development as an anticancer agent .
Comparative Biological Activity Table
| Compound Name | Mechanism of Action | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Proteasome Inhibition | ~5 | Effective against multiple myeloma |
| Bortezomib | Proteasome Inhibition | ~10 | FDA-approved for multiple myeloma |
| Ixazomib | Proteasome Inhibition | ~8 | Oral administration; novel proteasome inhibitor |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-carboxy-4-methoxyphenylboronic acid pinacol ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via photoinduced decarboxylative borylation of carboxylic acids. A typical protocol involves activating the carboxylic acid as an N-hydroxyphthalimide (NHPI) ester, followed by reaction with bis(catecholato)diboron under visible light irradiation in amide solvents (e.g., DMF or NMP) at room temperature. Catalyst-free conditions minimize side reactions, and yields range from 60–85% depending on steric hindrance . For carboxy-substituted derivatives, ensure anhydrous conditions to prevent hydrolysis of the boronic ester.
Q. How should researchers purify and characterize this compound to ensure structural fidelity?
- Methodological Answer :
- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient (10–30% EtOAc) to separate the boronic ester from unreacted starting materials.
- Characterization : Confirm structure via and NMR. The pinacol ester typically shows a singlet at δ 1.2–1.3 ppm (CH groups) and a NMR peak at ~30 ppm. LC-MS (ESI+) can detect molecular ion peaks [M+H] .
Q. What are the stability and storage requirements for this boronic ester under laboratory conditions?
- Methodological Answer : Store the compound at 2–8°C in a desiccator under inert gas (Ar/N). Avoid prolonged exposure to moisture or acidic/basic conditions, which hydrolyze the boronic ester to the free acid. Stability tests show <5% decomposition after 6 months when stored properly .
Advanced Research Questions
Q. How does the carboxy group influence the reactivity of this boronic ester in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing carboxy group reduces electron density at the boron center, slowing transmetallation in Suzuki-Miyaura couplings. To mitigate this, use Pd(OAc)/SPhos catalyst systems with KPO as a base in THF/HO (3:1) at 80°C. Reaction times may extend to 24–48 hours for aryl chlorides. Monitor conversion via NMR to detect residual boronic ester .
Q. What strategies address competing protodeboronation during functionalization of this substrate?
- Methodological Answer : Protodeboronation is common in sterically hindered or electron-deficient boronic esters. Additives like MeOH (2 equiv) stabilize the boronate intermediate. Alternatively, employ radical-inhibition strategies (e.g., TEMPO) to suppress radical chain pathways that promote protodeboronation. Kinetic studies show <10% degradation under optimized conditions .
Q. How can chemoselectivity be achieved when this compound contains both boronic ester and acid-sensitive methoxy groups?
- Methodological Answer : Use chemoselective protection/deprotection. For example, protect the methoxy group as a TBS ether before boronate formation. Post-reaction, deprotect with TBAF in THF. Alternatively, employ pH-controlled conditions (pH 7–8) during cross-coupling to avoid demethylation .
Key Research Findings
- Radical Pathways : The carboxy group participates in radical chain processes under photoredox conditions, enabling C–B bond formation via boryl radical intermediates .
- Prodrug Applications : Analogous boronic esters (e.g., 4-nitrophenyl derivatives) show pH-dependent reactivity with HO, suggesting utility in ROS-activated prodrug systems .
- Polymer Chemistry : Pinacol boronic esters serve as monomers for RAFT polymerization, yielding water-soluble polymers after deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
